molecular formula C11H17NO B3034963 2-(Benzylamino)butan-1-ol CAS No. 26020-80-4

2-(Benzylamino)butan-1-ol

Cat. No. B3034963
CAS RN: 26020-80-4
M. Wt: 179.26 g/mol
InChI Key: PGFBTQBTIYCCFJ-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The synthesis of 2-(Benzylamino)butan-1-ol involves enantioselective methods to produce chiral compounds with specific configurations. One study describes the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, using iodolactamization as a key step . This process is significant as it leads to the creation of a highly functionalized intermediate, which is crucial for the development of potent CCR2 antagonists. The study's focus on the reaction mechanism within the iodolactamization sequence resulted in a more efficient single-pot transformation .

Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)butan-1-ol and related compounds can be complex, with the potential for intra-molecular interactions. For instance, the crystal structure analysis of various 2,5-bis(alkyl/arylamino)1,4-benzoquinones revealed the absence of intra-molecular hydrogen bonding between the carbonyl group of the quinone unit and the N-H of the amine group . This lack of hydrogen bonding can influence the compound's electrochemical properties and reactivity .

Chemical Reactions Analysis

The reactivity of 2-(Benzylamino)butan-1-ol can be inferred from studies on similar compounds. For example, the synthesis of Mannich bases, which are related to 2-(Benzylamino)butan-1-ol, involves the reaction of primary amines with carbonyl compounds . These reactions can lead to compounds with significant antimicrobial and antioxidant activities, as demonstrated by the synthesized Mannich bases . Additionally, the synthesis of 2-arylamino-1,4-naphthoquinones from the reaction of primary amines with 1,4-naphthoquinone also indicates the versatility of arylamino compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)butan-1-ol can be deduced from related compounds. The ionization constants (pKa) of synthesized Mannich bases suggest that these compounds can be protonated at physiological pH, which is relevant for their biological activity . Furthermore, the electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones, such as the presence of a proton-sensitive quasi-reversible redox couple, are indicative of the potential redox behavior of 2-(Benzylamino)butan-1-ol .

Case Studies and Applications

The practical applications of 2-(Benzylamino)butan-1-ol are highlighted in its use as a resolving agent for the preparation of optically active cyclopropanecarboxylic acids . This showcases the compound's utility in producing enantiomerically pure substances, which is essential in pharmaceutical synthesis. The study also optimized the preparation of the Schiff base precursor and conducted catalytic hydrogenation over palladium to produce the desired chiral 1,2-amino alcohol derivative .

Scientific Research Applications

Synthesis and Chemical Applications

2-(Benzylamino)butan-1-ol (BAB), a chiral 1,2-amino alcohol derivative, has significant applications in the field of synthetic chemistry. For instance, BAB was synthesized from its Schiff base through catalytic hydrogenation over palladium on carbon in various solvents, under mild conditions. This process was optimized for the preparation of the Schiff base. Notably, BAB serves as a resolving agent in preparing optically active, practically important cyclopropanecarboxylic acids (Hegedüs et al., 2015).

Analytical Characterization

BAB also plays a role in analytical chemistry. For example, in a study focusing on the analytical characterization of various cathinones and an N-pyrrolidinyl-substituted amphetamine derivative, BAB was identified and characterized using advanced analytical techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry and gas chromatography-orbitrap mass spectrometry (Liu et al., 2022).

Chiral Resolution in Supercritical Carbon Dioxide

The chiral resolution of racemic cyclopropanecarboxylic acids using BAB as a resolving agent was investigated in supercritical carbon dioxide. This study highlighted the influence of pressure, temperature, and density on the optical purity and selectivity of the resolutions. The study also explored the crystal structures of the formed diastereomer salts via X-ray diffraction (Varga et al., 2014).

Safety and Hazards

“2-(Benzylamino)butan-1-ol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of 2-(Benzylamino)butan-1-ol are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play a crucial role in the control of the cell cycle, and are essential for meiosis .

Mode of Action

It is known to interact with its targets, cdk2 and cyclin-a2 . The interaction likely involves binding to these proteins, potentially altering their function and resulting in changes to the cell cycle.

Biochemical Pathways

The biochemical pathways affected by 2-(Benzylamino)butan-1-ol are related to the cell cycle, given its interaction with CDK2 and Cyclin-A2 . The downstream effects of these interactions could include alterations in cell division and growth.

Result of Action

The molecular and cellular effects of 2-(Benzylamino)butan-1-ol’s action would likely involve changes to the cell cycle, given its interaction with CDK2 and Cyclin-A2 . This could potentially affect cell division and growth, although the specific effects would depend on the context of the cells and tissues involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzylamino)butan-1-ol. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets . .

properties

IUPAC Name

2-(benzylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFBTQBTIYCCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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